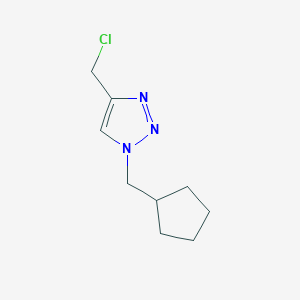
4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole (CMDFT) is an organochlorine compound belonging to the triazole family. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. CMDFT is also an important reagent in organic synthesis and has been used in many research applications. The structure of CMDFT is shown in Figure 1.
Scientific Research Applications
Synthesis and Characterization of Energetic Salts
Research has explored the synthesis of triazolyl-functionalized monocationic energetic salts through reactions involving chloromethyl-1H-1,2,4-triazole. These salts exhibit good thermal stability and relatively high density, making them of interest in materials science for applications that require materials with specific energetic properties (Wang et al., 2007).
Anticorrosive Applications
A study on the adsorption of triazole derivatives, including those related to "4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole," on mild steel surfaces in hydrochloric acid revealed these compounds as effective corrosion inhibitors. The inhibiting efficiency of these derivatives was evaluated, demonstrating significant potential to protect metals from corrosion, which is crucial in industrial applications to enhance the lifespan of metal structures (Bentiss et al., 2007).
Molecular Modeling and Biological Activities
Another avenue of research has been the synthesis of novel triazole compounds, including derivatives related to the chloromethyl-1,2,4-triazole structure, for potential biological applications. These studies often involve molecular modeling to predict the biological activity of new compounds, including their potential as antibacterial, antifungal, and anti-inflammatory agents (El-Reedy & Soliman, 2020). This highlights the versatility of triazole derivatives in contributing to the development of new pharmaceuticals and therapeutic agents.
Exploration of Physicochemical Properties
The investigation into the physicochemical properties of triazole derivatives, such as solubility and partitioning processes in biologically relevant solvents, is critical for drug development. Understanding these properties can inform the formulation of drugs for optimal delivery and efficacy (Volkova et al., 2020).
properties
IUPAC Name |
4-(chloromethyl)-1-(2,4-difluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2N3/c10-4-7-5-15(14-13-7)9-2-1-6(11)3-8(9)12/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSGXZPCAZKLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B1467339.png)
![1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467342.png)
![{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467343.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467346.png)
![1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467347.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1467350.png)
![[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467351.png)
![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467353.png)
![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467355.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467357.png)


